3-Butenyl p-tolyl sulphone

Thermochemistry Sulfone reactivity Physical organic chemistry

3-Butenyl p-tolyl sulphone (CAS 17482-19-8) is a β,γ-unsaturated sulfone (C₁₁H₁₄O₂S, MW 210.29 g/mol) featuring a terminal olefin separated from the sulfonyl group by a two-carbon spacer. It belongs to a family of isomeric butenyl p-tolyl sulfones that are foundational intermediates in medicinal chemistry, agrochemical synthesis, and materials science.

Molecular Formula C11H14O2S
Molecular Weight 210.29 g/mol
CAS No. 17482-19-8
Cat. No. B091306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butenyl p-tolyl sulphone
CAS17482-19-8
Synonyms3-Butenyl p-tolyl sulphone
Molecular FormulaC11H14O2S
Molecular Weight210.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)CCC=C
InChIInChI=1S/C11H14O2S/c1-3-4-9-14(12,13)11-7-5-10(2)6-8-11/h3,5-8H,1,4,9H2,2H3
InChIKeyKFKSUCUTIOURTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Butenyl p-tolyl sulphone (CAS 17482-19-8) Procurement Guide: Key Differentiators vs. In-Class Analogs


3-Butenyl p-tolyl sulphone (CAS 17482-19-8) is a β,γ-unsaturated sulfone (C₁₁H₁₄O₂S, MW 210.29 g/mol) featuring a terminal olefin separated from the sulfonyl group by a two-carbon spacer [1]. It belongs to a family of isomeric butenyl p-tolyl sulfones that are foundational intermediates in medicinal chemistry, agrochemical synthesis, and materials science. Critically evaluated thermochemical data from the NIST Standard Reference Database provide a quantitative baseline for assessing the intrinsic energetic differences that dictate divergent reactivity among these isomers [2].

Why 3-Butenyl p-tolyl sulphone Cannot Be Interchanged with Other Butenyl Sulfone Isomers


Procurement decisions based solely on molecular formula identity (C₁₁H₁₄O₂S) overlook the critical role of double-bond position. The β,γ-unsaturation in 3-butenyl p-tolyl sulphone places the alkene out of direct conjugation with the electron-withdrawing sulfone group — a structural feature that fundamentally alters ground-state energy, acidify of α-sulfonyl protons, and regiochemical outcomes in radical or nucleophilic additions compared to the conjugated α,β-isomer (2-butenyl p-tolyl sulfone) or the branched methallyl analog [1]. Thermochemical analysis reveals that 3-butenyl p-tolyl sulphone is approximately 14.6 kJ/mol less stable in the gas phase than its 2-butenyl isomer, a quantifiable energy difference that translates into measurably distinct reactivity profiles [1].

Quantitative Differentiation Evidence for 3-Butenyl p-tolyl sulphone (17482-19-8)


Gas-Phase Enthalpy of Formation: 3-Butenyl vs. 2-Butenyl Sulfone Stability Differential

The gas-phase standard enthalpy of formation (ΔfH°gas) of 3-butenyl p-tolyl sulphone is -226 ± 3 kJ/mol, compared to -241.0 ± 3.0 kJ/mol for its α,β-unsaturated isomer 2-butenyl p-tolyl sulphone (CAS 24931-66-6) [1]. The 3-butenyl isomer is thus thermodynamically destabilized by approximately 15 kJ/mol (3.6 kcal/mol) relative to the conjugated isomer, a difference attributed to the absence of π–σ* conjugation between the terminal olefin and the sulfone moiety [2]. This energetic penalty has direct consequences for the compound's thermal stability, decomposition pathways, and the exothermicity of addition reactions at the double bond.

Thermochemistry Sulfone reactivity Physical organic chemistry

Gas-Phase Stability Comparison: 3-Butenyl vs. 2-Methyl-2-propenyl (Methallyl) p-Tolyl Sulfone

3-Butenyl p-tolyl sulphone (ΔfH°gas = -226 ± 3 kJ/mol) is also less stable than the branched isomer 2-methyl-2-propenyl p-tolyl sulphone (CAS 16192-04-4), which has ΔfH°gas = -57.7 ± 0.7 kcal/mol (approximately -241.4 kJ/mol) [1]. The ~15 kJ/mol energy difference mirrors that observed versus the 2-butenyl isomer, underscoring that the terminal, non-conjugated olefin in the 3-butenyl compound is the key structural driver of higher ground-state energy across the isomeric series [2].

Thermochemistry Isomer stability Computational chemistry

Alkene Regiochemistry: Terminal vs. Internal Olefin Reactivity in Radical Addition Chemistry

The terminal alkene in 3-butenyl p-tolyl sulphone is sterically more accessible than the internal, 1,2-disubstituted alkene of 2-butenyl p-tolyl sulfone. In intermolecular radical addition reactions of allylic sulfones, only monosubstituted alkenes give useful yields of adducts, while more substituted alkenes fail due to steric hindrance [1]. By extension, the terminal vinyl group in 3-butenyl p-tolyl sulphone is predicted to be a far superior radical acceptor versus the internal crotyl double bond of the 2-butenyl isomer. Although no direct comparative kinetic study was identified for this specific compound pair, the class-level principle — that allylic sulfones with a terminal alkene outperform internal alkenes in radical addition — is well established [1].

Radical chemistry Sulfone intermediates Synthetic methodology

Thiol-Ene Click Chemistry Compatibility: Terminal Alkene Requirement

Thiol-ene click reactions proceed efficiently with terminal (monosubstituted) alkenes, while internal alkenes exhibit markedly reduced reactivity due to both steric and electronic factors [1]. Pendent sulfone-containing polymers have been successfully synthesized using a thiol-ene click approach on terminal butenyl substrates, followed by oxidation [2]. 3-Butenyl p-tolyl sulphone, bearing a terminal vinyl group, is therefore structurally compatible with thiol-ene functionalization strategies, whereas the 2-butenyl (internal alkene) and 2-methyl-2-propenyl (1,1-disubstituted alkene) isomers are not. The saturated butyl p-tolyl sulfone (CAS 7569-36-0) lacks an alkene entirely and cannot participate in thiol-ene chemistry.

Click chemistry Thiol-ene reaction Polymer chemistry

p-Tolyl Substituent Effect on Lipophilicity: 3-Butenyl p-Tolyl vs. 3-Butenyl Phenyl Sulfone

The p-methyl substituent on the aromatic ring of 3-butenyl p-tolyl sulphone increases calculated lipophilicity relative to the unsubstituted phenyl analog 3-butenyl phenyl sulfone (CAS 67100-44-1). The target compound has a computed LogP of 3.43 compared to 2.56 for 3-butenyl phenyl sulfone [1], representing a ΔLogP of approximately +0.87 log units. This increase in lipophilicity can influence membrane permeability, metabolic stability, and protein binding when the sulfone is incorporated into bioactive molecule scaffolds.

Lipophilicity Drug design SAR

Synthetic Route Accessibility: One-Step Preparation from p-Toluenesulfonyl Chloride

3-Butenyl p-tolyl sulphone is accessible via a straightforward one-step protocol: reaction of p-toluenesulfonyl chloride (1.0 equiv) with 3-buten-1-ol (1.2 equiv) in the presence of triethylamine (1.5 equiv) in THF at 0 °C . This convergent, mild-condition preparation contrasts with the synthesis of some internal alkene isomers that may require multi-step sequences or isomerization-prone intermediates. The commercial availability of both starting materials and the operational simplicity of this route make 3-butenyl p-tolyl sulphone a synthetically accessible entry point for programs requiring a terminal-alkene-bearing sulfone building block.

Synthetic accessibility Process chemistry Sulfone synthesis

High-Value Application Scenarios for 3-Butenyl p-tolyl sulphone (17482-19-8) Based on Validated Differentiation


Radical-Mediated C–C Bond Formation Requiring a Terminal Alkene Acceptor

The terminal, monosubstituted alkene of 3-butenyl p-tolyl sulphone is a competent radical acceptor in intermolecular allylic sulfone addition chemistry, whereas internal alkenes such as 2-butenyl p-tolyl sulfone fail to yield productive adducts [1]. Research groups developing radical cascade cyclizations, sulfonyl radical-mediated C–H functionalization, or photoredox-catalyzed sulfone synthesis should prioritize this compound when the synthetic design requires a sterically unencumbered terminal olefin.

Thiol-Ene Click Functionalization for Polymer and Materials Chemistry

3-Butenyl p-tolyl sulphone is structurally enabled for thiol-ene click reactions by virtue of its terminal alkene, a functionality absent in the saturated butyl p-tolyl sulfone and poorly reactive in the internal 2-butenyl isomer [1]. This makes it a building block of choice for synthesizing sulfone-decorated polymers, coatings, and biomaterials where post-polymerization modification via thiol-ene ligation is employed [2].

Thermochemical Reference Standard for β,γ-Unsaturated Sulfone Calorimetry

The critically evaluated gas-phase enthalpy of formation (ΔfH°gas = -226 ± 3 kJ/mol) established by Mackle and Steele (1969) [1] positions 3-butenyl p-tolyl sulphone as a reliable thermochemical reference for calibrating computational methods (DFT, ab initio) targeting β,γ-unsaturated sulfones. Its ~15 kJ/mol destabilization relative to the conjugated 2-butenyl isomer provides a benchmark energy gap for validating computational models of through-bond vs. through-space sulfone-alkene interactions.

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